

Application Notes and Protocols for In Vivo Imaging of LY108742 Target Engagement

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Compound of Interest

Compound Name: LY108742

Cat. No.: B15617273

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Introduction to LY108742 and 5-HT2A Receptor Target Engagement

LY108742 is identified as a 5-HT2 antagonist, a class of compounds that block the action of serotonin at the 5-HT2 receptors. The 5-HT2A receptor, a subtype of the 5-HT2 family, is a G protein-coupled receptor (GPCR) extensively studied for its role in various physiological and pathological processes in the central nervous system.[1] Dysregulation of 5-HT2A receptor signaling has been implicated in a range of neuropsychiatric disorders, including schizophrenia, depression, and anxiety.[2] Consequently, 5-HT2A receptor antagonists are a key area of interest for therapeutic drug development.[2][3]

In vivo imaging of target engagement is a critical step in the drug development pipeline. It provides direct evidence that a drug candidate reaches its intended target in a living organism and exerts its pharmacological effect. This information is invaluable for establishing dose-response relationships, optimizing dosing regimens, and understanding the pharmacokinetic and pharmacodynamic (PK/PD) properties of the drug. Positron Emission Tomography (PET) is a powerful and sensitive non-invasive imaging technique widely used for quantifying receptor occupancy in the brain.[4] By using radiolabeled ligands that specifically bind to the target of interest, PET allows for the visualization and quantification of receptor density and the displacement of these ligands by a therapeutic drug, thereby measuring target engagement.[4][5]

These application notes provide a comprehensive guide to performing in vivo imaging studies to assess the target engagement of **LY108742** or other novel 5-HT2A antagonists using PET.

Data Presentation: Quantitative Analysis of 5-HT2A Antagonist Binding Affinity

The binding affinity (K_i) of a compound to its target receptor is a key quantitative measure of its potency. The following table summarizes the K_i values for several known 5-HT2A receptor antagonists, providing a reference for comparison when evaluating new chemical entities like **LY108742**.

Compound	5-HT2A Ki (nM)	Receptor Type	Species	Notes
Ketanserin	2.5	5-HT2A	Rat	A widely used tool compound for probing 5-HT2A receptor function.[6]
Volinanserin (MDL100907)	0.36	5-HT2	-	A highly selective and potent 5-HT2 receptor antagonist with antipsychotic activity.[6]
Pimavanserin	-	5-HT2A	-	A potent and selective 5-HT2A inverse agonist (pIC50 of 8.7).[6]
Risperidone	-	5-HT2A	-	A multi-targeted antagonist for dopamine and serotonin receptors.[6]
Olanzapine	-	5-HT2A	-	An atypical antipsychotic with high potency for 5-HT2A receptors.[7]
Clozapine	-	5-HT2A	-	An atypical antipsychotic with high free fractions in plasma.[8]
Eplivanserin	-	5-HT2A	-	A 5-HT2A antagonist with high free

				fractions in plasma.[8]
Sarpogrelate	-	5-HT2A	-	A selective 5-HT2A antagonist with a pKi of 8.52.[6]
Brexipiprazole	0.47	5-HT2A	Human	A potent antagonist at 5-HT2A receptors. [1]

Experimental Protocols

This section outlines a detailed protocol for a preclinical in vivo PET imaging study to determine the 5-HT2A receptor occupancy of **LY108742** in a rodent model. This protocol is based on established methods for imaging brain receptors.[9][10][11]

Protocol: In Vivo PET Imaging of 5-HT2A Receptor Occupancy

1. Animal Model and Preparation

- Animal Species: Male Wistar rats (250-300g) are a suitable model.
- Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
- Acclimatization: Allow animals to acclimatize to the housing facility for at least one week before the experiment.
- Catheterization (Optional but Recommended): For precise intravenous administration of the radioligand and blood sampling, catheterization of the tail vein and/or artery can be performed a day before the imaging session.
- Fasting: Fast the animals overnight before the PET scan to reduce variability in metabolism, but allow free access to water.

2. Radioligand Selection and Preparation

- **Choice of Radioligand:** Several well-validated PET radioligands are available for imaging 5-HT_{2A} receptors, including [¹⁸F]altanserin and [¹¹C]MDL 100,907. [¹¹C]MDL 100,907 is noted for its high selectivity.^[12] The choice will depend on availability and the specific kinetic modeling requirements.
- **Radiosynthesis:** The chosen radioligand should be synthesized according to established protocols. Quality control, including radiochemical purity and specific activity, must be performed before injection.

3. Experimental Design for Receptor Occupancy Study

- **Groups:**
 - **Baseline Group (n=5):** Animals receive the radioligand only to determine baseline receptor availability.
 - **Treatment Groups (n=5 per dose):** Animals are pre-treated with varying doses of **LY108742** (e.g., 0.1, 0.3, 1, 3, 10 mg/kg) administered via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a specified time before the radioligand injection. The pre-treatment time should be determined based on the pharmacokinetic profile of **LY108742**.
 - **Vehicle Group (n=5):** Animals are pre-treated with the vehicle used to dissolve **LY108742** to control for any effects of the vehicle itself.

4. PET Imaging Procedure

- **Anesthesia:** Anesthetize the animal with isoflurane (2-3% for induction, 1.5-2% for maintenance) in oxygen. Monitor vital signs throughout the scan.
- **Positioning:** Place the anesthetized animal on the scanner bed in a stereotaxic frame to ensure consistent head positioning.
- **Radioligand Injection:** Administer a bolus injection of the radioligand (e.g., 10-20 MBq of [¹¹C]MDL 100,907) intravenously.^[9]

- **PET Data Acquisition:** Start a dynamic PET scan immediately after the radioligand injection. The scan duration should be sufficient to capture the kinetics of the radioligand (e.g., 90-120 minutes for [^{11}C]MDL 100,907).[\[12\]](#)
- **CT or MRI Scan:** Acquire a co-registered CT or MRI scan for anatomical reference and attenuation correction of the PET data.

5. Blood Sampling and Metabolite Analysis (for invasive kinetic modeling)

- **Arterial Blood Sampling:** If an arterial catheter is in place, collect timed arterial blood samples throughout the PET scan to measure the concentration of the radioligand in the plasma over time (the arterial input function).
- **Metabolite Analysis:** Analyze the plasma samples to determine the fraction of unchanged radioligand over time, as radiometabolites can interfere with the quantification of specific binding.

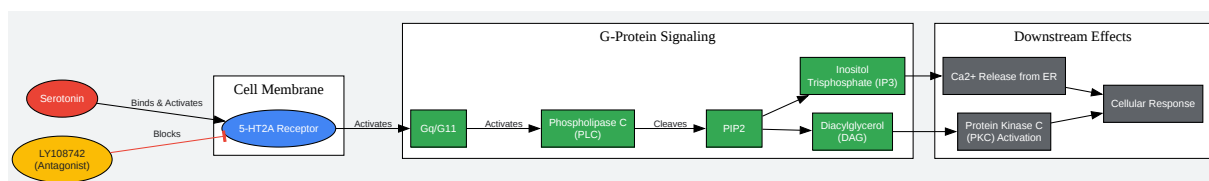
6. Data Analysis

- **Image Reconstruction:** Reconstruct the dynamic PET data into a series of 3D images over time.
- **Image Registration:** Co-register the PET images with the anatomical CT or MRI scan.
- **Region of Interest (ROI) Definition:** Define regions of interest on the anatomical image corresponding to brain areas with high 5-HT_{2A} receptor density (e.g., frontal cortex, cingulate cortex) and a reference region with negligible receptor density (e.g., cerebellum).[\[5\]](#)
- **Kinetic Modeling:**
 - **Reference Tissue Models (Non-invasive):** If a suitable reference region is available, non-invasive methods like the Simplified Reference Tissue Model (SRTM) can be used to estimate the Binding Potential (BP_{ND}), which is proportional to the density of available receptors.[\[12\]](#)
 - **Compartmental Models (Invasive):** If an arterial input function is available, a two-tissue compartment model (2TCM) can be used to provide more detailed kinetic parameters.[\[12\]](#)

- **Receptor Occupancy Calculation:** Calculate the percentage of receptor occupancy (RO) for each dose of **LY108742** using the following formula: $RO (\%) = (BP_ND_baseline - BP_ND_drug) / BP_ND_baseline * 100$
- **Dose-Occupancy Curve:** Plot the receptor occupancy as a function of the **LY108742** dose to determine the dose required to achieve 50% receptor occupancy (ED50).

Mandatory Visualizations

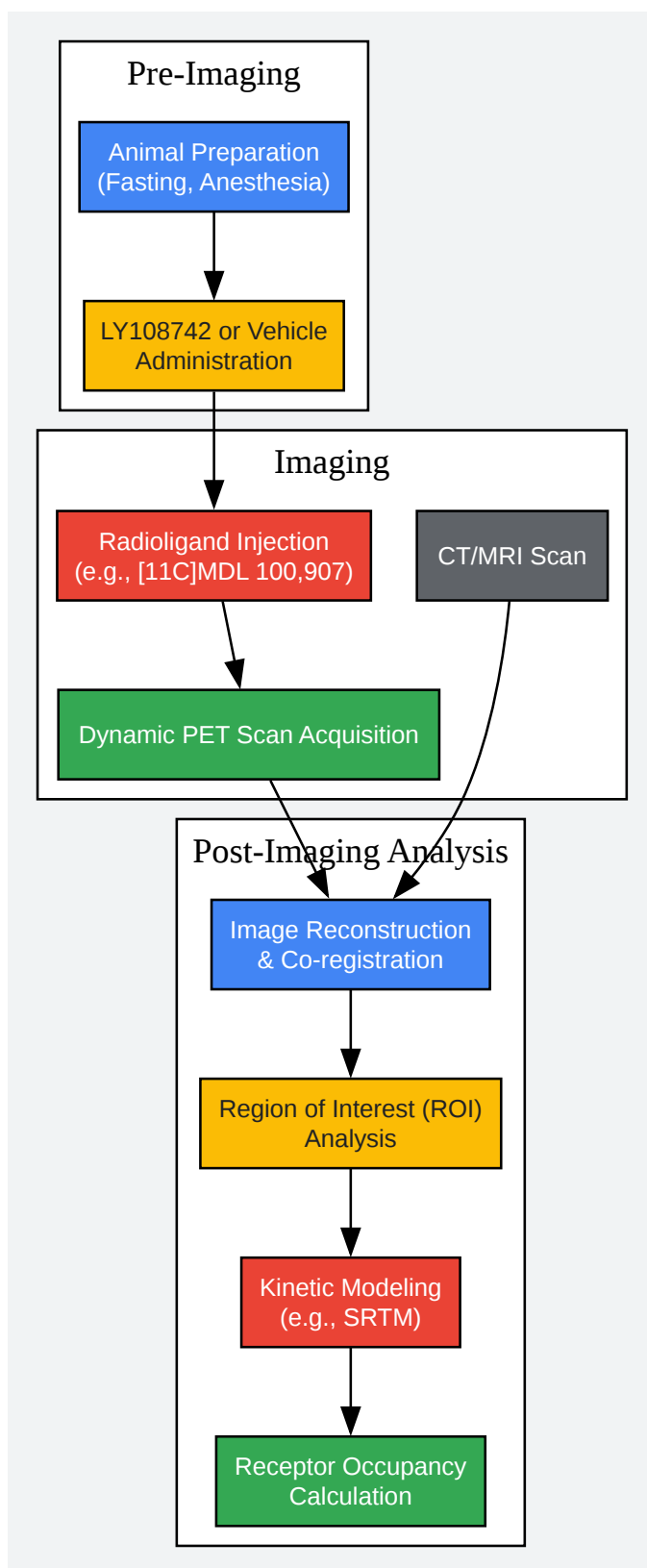
Signaling Pathway



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Caption: 5-HT2A Receptor Signaling Pathway.

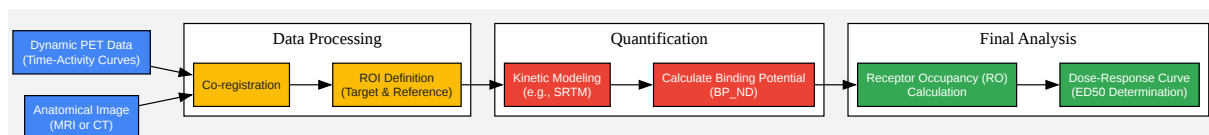
Experimental Workflow



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Caption: In Vivo PET Imaging Workflow.

Data Analysis Pipeline



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Caption: PET Data Analysis Pipeline.

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